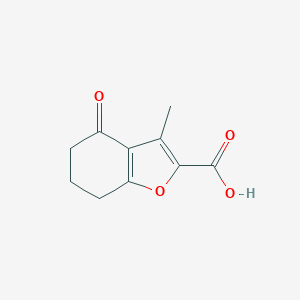

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of research due to their interesting chemical properties and potential applications. For instance, Gao et al. (2011) described a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of benzofuran compounds in chemical synthesis (Gao, Liu, Jiang, & Li, 2011). Additionally, Huang et al. (2019) reported the Lewis Acid-Catalyzed Synthesis of Benzofurans and Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds, providing insights into the synthesis of benzofuran derivatives using catalytic methods (Huang, Xu, Liu, Chen, & Gu, 2019).

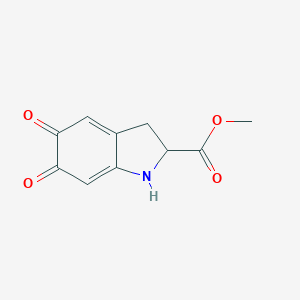

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their chemical behavior and potential applications. Choi et al. (2008) investigated the molecular structure of 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, demonstrating the impact of substituents on the benzofuran ring system and highlighting the intermolecular interactions that stabilize the molecular structure (Choi, Seo, Son, & Lee, 2008).

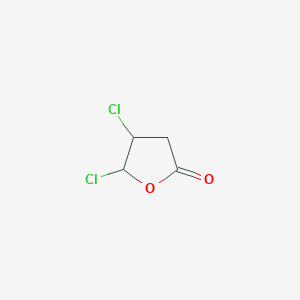

Chemical Reactions and Properties

Benzofuran compounds undergo various chemical reactions, contributing to their diverse chemical properties. The study by Sagaama et al. (2020) on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives provides insight into the reactivity of these compounds, including their interactions and potential biological activities (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Applications De Recherche Scientifique

Biological Activities and Chemical Synthesis

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid belongs to the class of compounds known as benzofurans, which are recognized for their diverse biological activities. The structural uniqueness of benzofurans allows for a wide range of biological applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has garnered attention for benzofurans in pharmaceutical and chemical research. Recent discoveries in benzofuran derivatives show promise in treating diseases like hepatitis C and cancer, highlighting the importance of novel methods for constructing benzofuran rings to develop complex derivatives with significant biological activities (Miao et al., 2019).

Anticancer Research

In the quest for novel anticancer agents, the Knoevenagel condensation reaction plays a crucial role. This reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, serving as a foundation for developing biologically active molecules. Recent advancements have demonstrated the anticancer potential of products derived from this reaction, targeting various cancer biomarkers with significant efficacy. This showcases the critical role of structural and functional diversification in drug discovery, particularly in oncology (Tokala et al., 2022).

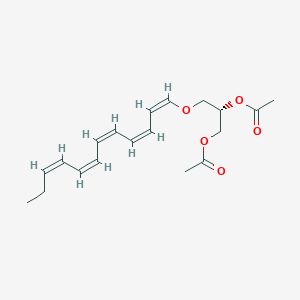

Environmental and Atmospheric Chemistry

Benzofuran derivatives also play a role in environmental chemistry, particularly in the analysis of atmospheric aerosols. Studies on dicarboxylic acids and related compounds in aerosols have shed light on their molecular distributions, sources, and formation pathways. This research is vital for understanding the impact of organic pollutants on climate and air quality, with specific focus on the processes leading to the formation of oxalic acid and its role in the atmospheric oxidation chain (Kawamura & Bikkina, 2016).

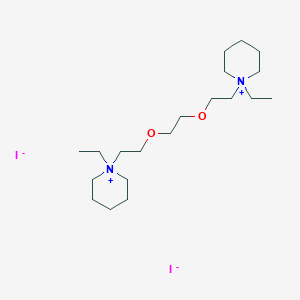

Biocatalyst Inhibition and Industrial Applications

The study of carboxylic acids extends into biotechnology, where their inhibitory effects on microbial biocatalysts are of significant interest. Understanding how carboxylic acids, such as those produced in fermentation processes, inhibit microbes like Escherichia coli and Saccharomyces cerevisiae can inform strategies to enhance microbial robustness. This knowledge is crucial for improving the yield and efficiency of biorenewable chemicals production, highlighting the interplay between microbial metabolism and product toxicity (Jarboe et al., 2013).

Propriétés

IUPAC Name |

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTMWVDSVJOEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359095 |

Source

|

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

CAS RN |

112579-43-8 |

Source

|

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)